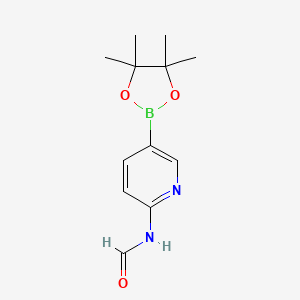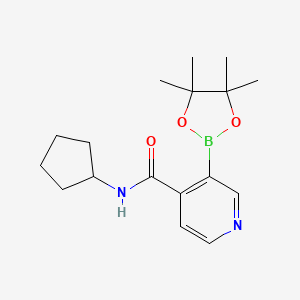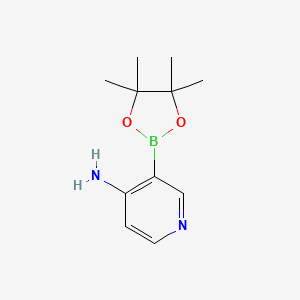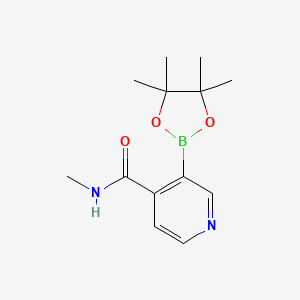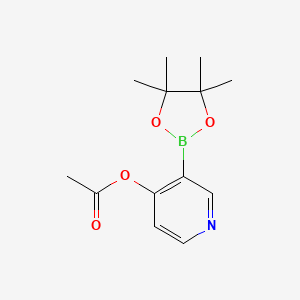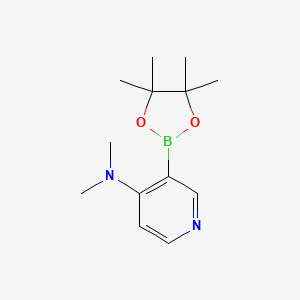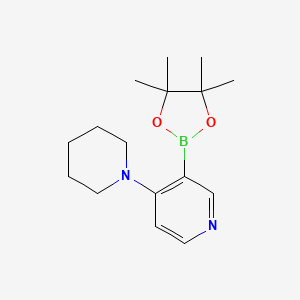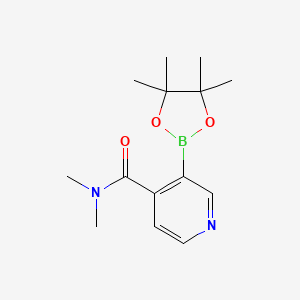
4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester (4DMCPBAPE) is a small molecule that is used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize other molecules, as well as to study the mechanism of action and biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is used in a variety of scientific research applications. It is used in the synthesis of other molecules, such as peptides and polymers. It is also used to study the mechanism of action and biochemical and physiological effects of various compounds. Additionally, it can be used to study the structure and function of proteins, as well as to develop new drugs and therapeutic agents.
Mécanisme D'action
4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is believed to act as a binder, allowing it to interact with other molecules. This interaction may be used to study the mechanism of action of various compounds, as well as to synthesize other molecules. Additionally, 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester may be used to study the structure and function of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester are not well understood. However, it is believed to have a variety of effects on the body, including the modulation of enzyme activity, the regulation of gene expression, and the modulation of cell signaling pathways. Additionally, 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester may have a role in the development of new drugs and therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is a versatile compound that can be used in a variety of research applications. Additionally, it is relatively stable, allowing it to be stored for long periods of time. However, it is also limited by its small size, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester research. These include further studies into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and therapeutic agents. Additionally, further research into its mechanism of action and its role in the regulation of gene expression and cell signaling pathways may be beneficial. Finally, further studies into its use as a binder for other molecules may be beneficial.
Méthodes De Synthèse
4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method is a two-step process involving the reaction of 4-dimethylcarbamoylpyridine with 3-boronic acid pinacol ester. This reaction produces a compound that is then purified and isolated. Other methods may also be used, such as the reaction of 4-dimethylcarbamoylpyridine with 3-boronic acid in the presence of a base.
Propriétés
IUPAC Name |
N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-16-8-7-10(11)12(18)17(5)6/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGZUVXRPZPZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%](/img/structure/B6338020.png)

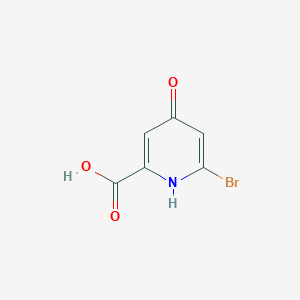
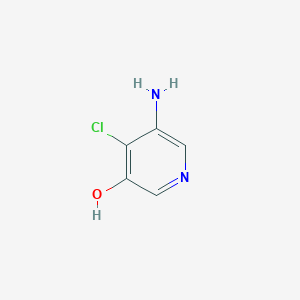
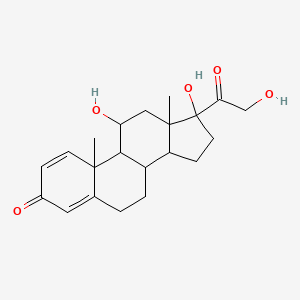
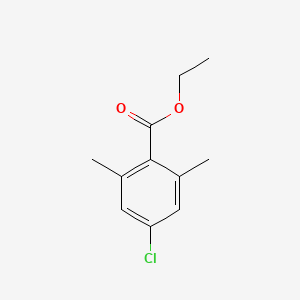
![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
